[5-(hydroxymethyl)-1,2-oxazol-3-yl]boronic acid
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Overview
Description
[5-(hydroxymethyl)-1,2-oxazol-3-yl]boronic acid: is a boronic acid derivative featuring a unique oxazole ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [5-(hydroxymethyl)-1,2-oxazol-3-yl]boronic acid typically involves the formation of the oxazole ring followed by the introduction of the boronic acid group. One common method includes the cyclization of appropriate precursors under controlled conditions to form the oxazole ring, followed by borylation reactions to introduce the boronic acid functionality.
Industrial Production Methods: Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include the use of catalysts and specific reagents to facilitate the formation of the desired product efficiently.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxymethyl group in [5-(hydroxymethyl)-1,2-oxazol-3-yl]boronic acid can undergo oxidation to form corresponding aldehyde or carboxylic acid derivatives.
Reduction: Reduction reactions can convert the oxazole ring into more saturated heterocyclic structures.
Substitution: The boronic acid group can participate in various substitution reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Palladium catalysts are typically employed in Suzuki-Miyaura coupling reactions.
Major Products Formed:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of saturated heterocycles.
Substitution: Formation of biaryl compounds or other complex structures.
Scientific Research Applications
Chemistry: [5-(hydroxymethyl)-1,2-oxazol-3-yl]boronic acid is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.
Biology: This compound can be used in the development of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into the medicinal applications of this compound includes its potential use in drug development, particularly in the synthesis of molecules with therapeutic properties.
Industry: In the industrial sector, this compound is used in the production of advanced materials and as an intermediate in the synthesis of various chemical products.
Mechanism of Action
The mechanism of action of [5-(hydroxymethyl)-1,2-oxazol-3-yl]boronic acid involves its ability to participate in various chemical reactions due to the presence of both the oxazole ring and the boronic acid group. These functional groups allow the compound to interact with different molecular targets and pathways, facilitating the formation of new chemical bonds and the modification of existing structures.
Comparison with Similar Compounds
[5-(hydroxymethyl)-1,2-oxazol-3-yl]boronic acid pinacol ester: A derivative with a pinacol protecting group.
This compound methyl ester: A methyl ester derivative.
Uniqueness: The unique combination of the oxazole ring and the boronic acid group in this compound provides distinct reactivity and versatility in chemical synthesis, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C4H6BNO4 |
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Molecular Weight |
142.91 g/mol |
IUPAC Name |
[5-(hydroxymethyl)-1,2-oxazol-3-yl]boronic acid |
InChI |
InChI=1S/C4H6BNO4/c7-2-3-1-4(5(8)9)6-10-3/h1,7-9H,2H2 |
InChI Key |
XMWMGZRSOYFFFI-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=NOC(=C1)CO)(O)O |
Origin of Product |
United States |
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